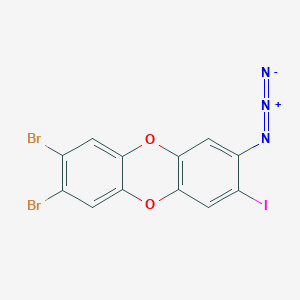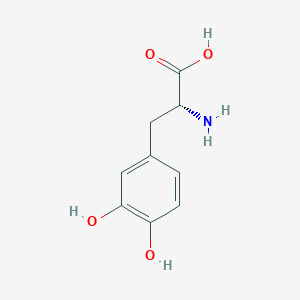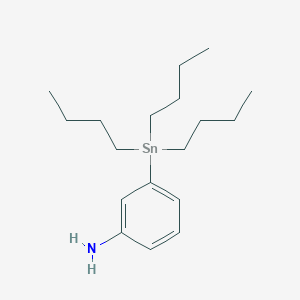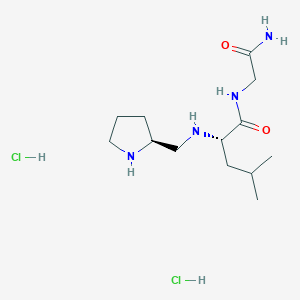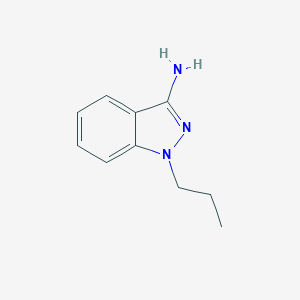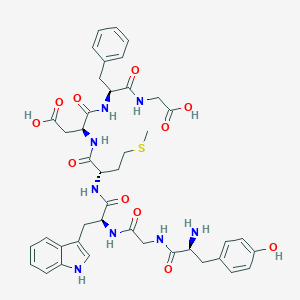
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine, commonly known as YGWD or Tryptophan-containing pentapeptide, is a naturally occurring peptide found in various biological systems. This peptide is known for its potential therapeutic applications due to its unique structural and functional properties.
科学的研究の応用
YGWD has been extensively studied for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. YGWD has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
作用機序
The exact mechanism of action of YGWD is not fully understood. However, it is believed that YGWD exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. YGWD has also been shown to regulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
YGWD has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance immune function. YGWD has also been shown to increase the expression of various neurotrophic factors such as BDNF and NGF.
実験室実験の利点と制限
One of the advantages of YGWD is that it is a naturally occurring peptide, which makes it less toxic and more biocompatible compared to synthetic compounds. However, the synthesis of YGWD is complex and time-consuming, which makes it difficult to produce large quantities of YGWD for experiments. In addition, the stability of YGWD in biological systems is not well understood, which can affect its efficacy in vivo.
将来の方向性
The potential therapeutic applications of YGWD are vast, and there is still much to be explored. Future research should focus on elucidating the exact mechanism of action of YGWD and its potential applications in various diseases. In addition, the development of more efficient synthesis methods and the optimization of YGWD stability in biological systems can lead to the development of new drugs and therapies. Furthermore, the use of YGWD as a drug delivery system for other drugs and compounds is an area of research that has not been explored extensively and can have significant implications in drug development.
Conclusion:
In conclusion, YGWD is a naturally occurring peptide with potential therapeutic applications in various diseases. Its unique structural and functional properties make it an attractive candidate for drug development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of YGWD have been discussed in this paper. Further research is needed to fully understand the potential of YGWD in drug development and therapy.
合成法
YGWD can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Fmoc-protected amino acids are coupled together on a solid support using a coupling reagent such as HBTU or HATU. The final product is then cleaved from the resin, deprotected, and purified by HPLC.
特性
CAS番号 |
108093-87-4 |
|---|---|
製品名 |
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine |
分子式 |
C42H50N8O11S |
分子量 |
875 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H50N8O11S/c1-62-16-15-31(40(59)50-34(20-36(53)54)42(61)49-32(39(58)46-23-37(55)56)18-24-7-3-2-4-8-24)48-41(60)33(19-26-21-44-30-10-6-5-9-28(26)30)47-35(52)22-45-38(57)29(43)17-25-11-13-27(51)14-12-25/h2-14,21,29,31-34,44,51H,15-20,22-23,43H2,1H3,(H,45,57)(H,46,58)(H,47,52)(H,48,60)(H,49,61)(H,50,59)(H,53,54)(H,55,56)/t29-,31-,32-,33-,34-/m0/s1 |
InChIキー |
WXKCQBMBMPDJRA-JUZBSFEJSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
正規SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
その他のCAS番号 |
108093-87-4 |
配列 |
YGWMDFG |
同義語 |
G-Gly 7 glycine-extended gastrin 7 glycine-extended pro-gastrin-processing intermediate GL7 Tyr-Gly-Trp-Met-Asp-Phe-Gly tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



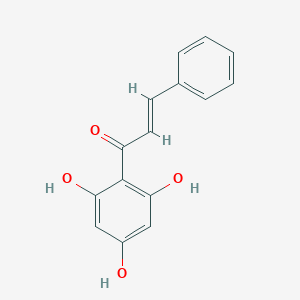

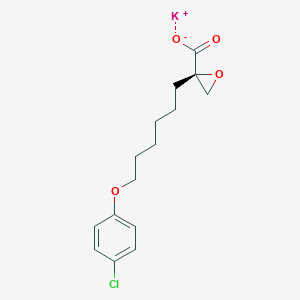
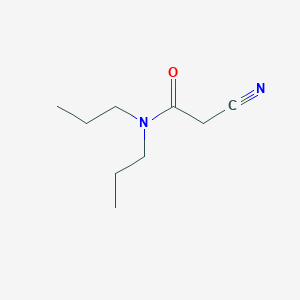

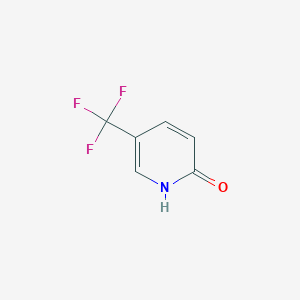
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)

![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)
